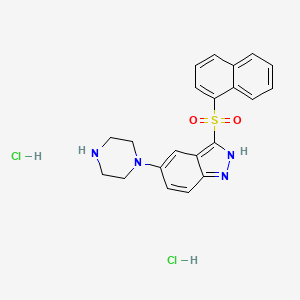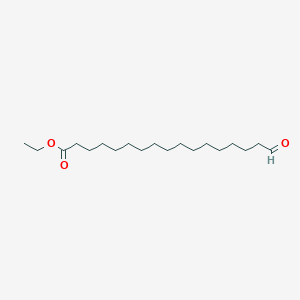
Ethyl17-oxoheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 17-oxoheptadecanoate is an organic compound with the molecular formula C19H36O3 It is an ester derivative of heptadecanoic acid, characterized by the presence of an ethyl group and a ketone functional group at the 17th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 17-oxoheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 17-oxoheptadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of ethyl heptadecanoate using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the 17th carbon position. This reaction requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of ethyl 17-oxoheptadecanoate may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 17-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 17-oxoheptadecanoic acid.
Reduction: Formation of 17-hydroxyheptadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 17-oxoheptadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 17-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in hydrogen bonding and other interactions with enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 17-oxoheptadecanoate can be compared with other similar compounds such as:
Ethyl heptadecanoate: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Methyl 17-oxoheptadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
17-oxoheptadecanoic acid: The free acid form, which is more acidic and may have different reactivity compared to the ester.
The uniqueness of ethyl 17-oxoheptadecanoate lies in its combination of an ester and ketone functional group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C19H36O3 |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
ethyl 17-oxoheptadecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |
Clé InChI |
UUMFNFADXHWNSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


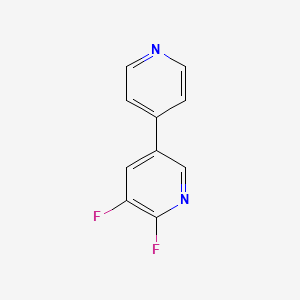
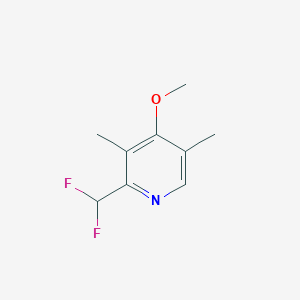
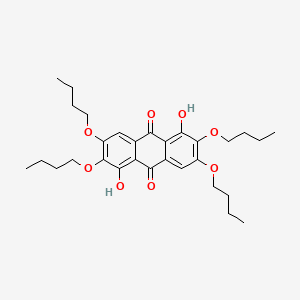
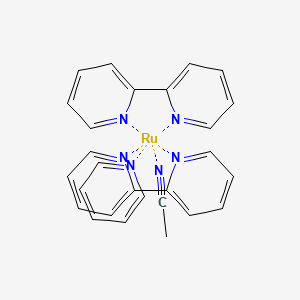
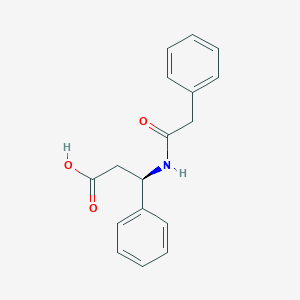

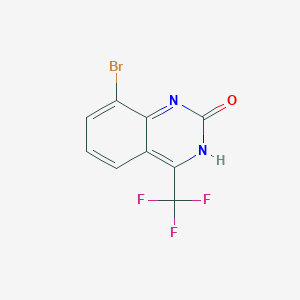
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
